N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide is a heterocyclic compound that features a combination of thiophene, pyrazine, and furan rings
Scientific Research Applications
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for its electronic properties, making it a candidate for use in organic semiconductors and nonlinear optical materials.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide typically involves a multi-step process. One common method includes the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by titanium tetrachloride (TiCl₄), followed by a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids or pinacol esters . This method yields the desired compound with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the thiophene, pyrazine, or furan rings.
Mechanism of Action
The mechanism of action of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: These compounds share a similar core structure and are synthesized using similar methods.
Thiophene-based Derivatives: Compounds containing thiophene rings are widely studied for their electronic and pharmacological properties.
Uniqueness
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide is unique due to the combination of thiophene, pyrazine, and furan rings in its structure. This unique arrangement imparts distinct electronic and chemical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-14(11-3-1-7-19-11)17-9-10-13(16-6-5-15-10)12-4-2-8-20-12/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWGOLFHSMEFOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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